4-[(3-nitro-phenyl)-acetyl]-morpholine
Description
4-[(3-Nitro-phenyl)-acetyl]-morpholine is a morpholine derivative featuring a nitro-substituted phenylacetyl group at the meta position of the aromatic ring. The nitro group (-NO₂) at the meta position likely influences electronic properties, solubility, and biological interactions, distinguishing it from para-substituted or non-nitro analogs .
Properties
CAS No. |
19281-20-0 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-4-6-18-7-5-13)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 |
InChI Key |
YCLQRUDKGXDPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward route involves reacting morpholine with (3-nitrophenyl)acetyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where morpholine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
-
Synthesis of (3-nitrophenyl)acetyl chloride :
-
Coupling with morpholine :
-
The acyl chloride is dissolved in dry dichloromethane (DCM, 100 mL) and cooled to 0°C. Morpholine (5.2 g, 60 mmol) and triethylamine (8.4 mL, 60 mmol) are added dropwise. The mixture is stirred at room temperature for 12 h, washed with water (3 × 50 mL), dried (Na₂SO₄), and concentrated to yield a yellow solid.
-
Optimization Insights :
-
Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
-
Base selection : Triethylamine effectively neutralizes HCl, preventing side reactions.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥97% |
| Reaction Time | 12 h |
Nitration of Phenylacetyl-morpholine
Regioselective Nitration Strategy
This two-step approach first synthesizes phenylacetyl-morpholine, followed by nitration at the meta position relative to the acetyl group. The acetyl moiety acts as a meta-directing group, favoring 3-nitro substitution.
Procedure :
-
Synthesis of phenylacetyl-morpholine :
-
Nitration :
-
Phenylacetyl-morpholine (5.0 g, 24 mmol) is added to a mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (30 mL) at 0°C. After stirring for 2 h, the mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Challenges and Solutions :
-
Regioselectivity : Acetyl groups direct nitration to the meta position, but competing para substitution (<5%) may occur. Recrystallization (ethanol/water) isolates the desired 3-nitro isomer.
-
Temperature control : Maintaining 0°C minimizes decomposition.
| Parameter | Value |
|---|---|
| Yield | 62–70% |
| Isomeric Purity | 95% (3-nitro) |
| Nitration Time | 2 h |
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination Approach
For advanced functionalization, a palladium-catalyzed coupling introduces the morpholine moiety to a pre-nitrated aryl halide. This method is advantageous for complex substrates.
Procedure :
-
Synthesis of 3-nitrobenzyl bromide :
-
Coupling with morpholine :
Catalytic System :
-
Pd(OAc)₂/Xantphos : Enhances stability and reactivity for aryl bromide amination.
-
Solvent effects : Toluene minimizes side reactions compared to polar solvents.
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Catalyst Loading | 0.5 mol% Pd |
| Reaction Time | 24 h |
Reductive Amination of 3-Nitroacetophenone
Ketone-to-Amide Conversion
This method exploits reductive amination to form the morpholine-acetyl linkage, though it requires stringent conditions.
Procedure :
-
Condensation :
-
3-Nitroacetophenone (8.5 g, 48 mmol) and morpholine (4.2 g, 48 mmol) are heated in toluene (50 mL) with molecular sieves (4 Å) at 110°C for 6 h.
-
-
Reduction :
-
Sodium cyanoborohydride (3.0 g, 48 mmol) is added, and the mixture is stirred at room temperature for 12 h. The product is isolated via acid-base extraction (HCl/NaOH).
-
Limitations :
-
Low yield : Competing imine formation and over-reduction limit efficiency.
-
Purification challenges : Column chromatography (SiO₂, CH₂Cl₂/MeOH) is necessary.
| Parameter | Value |
|---|---|
| Yield | 40–48% |
| Purity (HPLC) | 90% |
| Reduction Time | 12 h |
Solid-Phase Synthesis for High-Throughput Applications
Polymer-Supported Route
A resin-bound strategy facilitates rapid purification, ideal for parallel synthesis.
Procedure :
-
Resin functionalization :
-
Wang resin (1.0 g, 1.1 mmol/g) is treated with Fmoc-(3-nitrophenyl)acetic acid (2.2 mmol) and DIC (3.3 mmol) in DMF (10 mL) for 2 h.
-
-
Morpholine coupling :
-
The resin is washed, treated with morpholine (5 mmol) and HOBt/DIC in DMF (12 h), then cleaved with TFA/DCM (1:1) to release the product.
-
Advantages :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥99% |
| Cleavage Time | 2 h |
Chemical Reactions Analysis
4-[(3-nitro-phenyl)-acetyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-nitro-phenyl)-acetyl]-morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-nitro-phenyl)-acetyl]-morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-[(3-Fluorophenyl)-acetyl]-morpholine ()
- Substituent: Fluorine (electron-withdrawing) at the meta position.
- Molecular Weight: 223.247 g/mol.
- Key Difference: Fluorine’s smaller atomic radius and lower electronegativity compared to nitro may reduce steric hindrance and alter dipole moments, affecting binding affinity in biological systems.
- 4-(4-Nitrophenyl)-morpholine () Substituent: Nitro group at the para position. Molecular Weight: 208.21 g/mol. Melting Point: 148–152°C.
4-[(3,4,5-Trimethoxyphenyl)-acetyl]-morpholine ()
- Substituent: Three methoxy groups (electron-donating) on the phenyl ring.
- Molecular Weight: 295.33 g/mol.
- Key Difference: Methoxy groups improve solubility in polar solvents and may enhance interactions with hydrophobic pockets in enzymes or receptors.
Data Table: Key Properties of Morpholine Derivatives
| Compound Name | Substituent/Position | Molecular Weight (g/mol) | Melting Point (°C) | Key Application | Evidence ID |
|---|---|---|---|---|---|
| 4-[(3-Nitro-phenyl)-acetyl]-morpholine | 3-NO₂ (meta) | ~265* | N/A | Hypothesized cytotoxicity | [4, 7] |
| 4-[(3-Fluorophenyl)-acetyl]-morpholine | 3-F (meta) | 223.247 | N/A | Unreported | [3] |
| 4-(4-Nitrophenyl)-morpholine | 4-NO₂ (para) | 208.21 | 148–152 | Antitumor intermediate | [6, 7] |
| 4-(2-Fluoro-4-nitrophenyl)-morpholine | 2-F, 4-NO₂ | 268.23 | N/A | Environmental studies | [10] |
| 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)-morpholine | 3-NO₂, 4-NHNH₂ | 302.307 | N/A | Chemical synthesis | [12] |
*Estimated based on molecular formula (C₁₂H₁₃N₂O₄).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(3-nitro-phenyl)-acetyl]-morpholine with high purity?
- Answer : The synthesis of nitro-substituted morpholine derivatives often involves coupling reactions between morpholine and nitroaryl-acetyl precursors. Nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) can facilitate C–N bond formation under optimized conditions (e.g., 2-methyltetrahydrofuran as a solvent, sodium tert-butoxide as a base) . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Structural validation via melting point analysis and spectroscopic characterization is critical to confirm purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- FT-IR : Confirms functional groups (e.g., nitro stretch ~1520 cm⁻¹, acetyl carbonyl ~1680 cm⁻¹).
- NMR : ¹H/¹³C-NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm).
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₃N₂O₄).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Hazard Mitigation : Use fume hoods for synthesis/storage due to potential respiratory irritation. Avoid skin contact (nitro compounds may cause sensitization).
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .
Advanced Research Questions
Q. How can researchers design in vitro cytotoxicity assays to evaluate the pharmacological potential of this compound?
- Answer :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293).
- MTT Assay Protocol :
Seed cells in 96-well plates (5,000 cells/well).
Treat with compound (1–100 µM) for 48 hours.
Add MTT reagent (0.5 mg/mL), incubate 4 hours.
Measure absorbance at 570 nm.
- Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., doxorubicin) .
Q. What computational or crystallographic approaches elucidate the structure-activity relationship (SAR) of nitro-substituted morpholine derivatives?
- Answer :
- X-ray Crystallography : Determines bond angles/distances (e.g., nitro group orientation relative to the morpholine ring) to correlate geometry with bioactivity .
- Molecular Docking : Simulates binding to target proteins (e.g., kinases, tubulin) using software like AutoDock Vina. Focus on hydrogen bonding (morpholine oxygen) and hydrophobic interactions (aromatic ring) .
- SAR Table :
| Substituent Position | Bioactivity Trend | Proposed Mechanism |
|---|---|---|
| 3-NO₂ on phenyl | ↑ Cytotoxicity | Enhanced electron-withdrawing effects stabilize protein-ligand interactions |
Q. How can contradictory results in biological activity studies of structurally similar morpholine derivatives be resolved?
- Answer :
- Experimental Replication : Verify assay conditions (e.g., cell passage number, serum batch variability).
- Comparative SAR Analysis : Test analogs with modified substituents (e.g., 4-NO₂ vs. 3-NO₂, acetyl vs. propionyl groups) to isolate contributing factors.
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
